molecular formula C8H6N4 B8025592 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Cat. No.: B8025592
M. Wt: 158.16 g/mol
InChI Key: LTOMWSWQWHIXIS-UHFFFAOYSA-N
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Description

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, the pyrrolo[2,3-d]pyrimidine, is a 7-deazapurine analog that closely resembles purine nucleotides, allowing it to interact with a variety of enzymatic targets within the cell . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers value this scaffold for its broad-spectrum bioactivity. Derivatives of pyrrolo[2,3-d]pyrimidine have been extensively investigated as potent antitumor agents. Specifically, 4-methylated analogs have been developed as microtubule inhibitors that disrupt mitotic function, leading to cell cycle arrest and apoptosis . Notably, some compounds in this class bind to a novel site on microtubules distinct from the taxol, vinca, and colchicine binding sites, making them promising for overcoming multidrug resistance (MDR) associated with the overexpression of P-glycoprotein (Pgp) efflux pumps . Beyond oncology, the pyrrolo[2,3-d]pyrimidine core is a privileged structure in the development of novel antimicrobials. Its structural versatility facilitates the creation of derivatives with demonstrated antibacterial, antifungal, and antiviral activities, providing a strategic avenue to address the growing challenge of antimicrobial resistance (AMR) . Additionally, this scaffold is a key building block in the synthesis of antifolate agents that inhibit critical enzymes in the de novo purine nucleotide biosynthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . The carbonitrile group at the 4-position offers a synthetic handle for further functionalization, enabling researchers to explore diverse structure-activity relationships and optimize compounds for specific potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-5-3-10-8-7(5)6(2-9)11-4-12-8/h3-4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOMWSWQWHIXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC(=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Steps

  • Condensation : 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.

  • Cyclization : The intermediate undergoes addition-condensation with formamidine acetate in methanol under basic conditions (sodium methoxide), forming the pyrrolopyrimidine skeleton.

  • Functionalization : Substitution at the 4-position with a cyanide group replaces the chloro substituent, while the methyl group is introduced via alkylation or during precursor synthesis.

Example Protocol :

  • Step 1 : 2-Methyl-3,3-dichloroacrylonitrile (0.1 mol), trimethyl orthoformate (0.13 mol), and ZnCl₂ (0.005 mol) in cyclohexane at 70°C for 6 hours yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (85% yield).

  • Step 2 : Reaction with formamidine acetate and sodium methoxide in methanol at 65–70°C for 4 hours achieves cyclization (90% yield).

  • Step 3 : Treatment with CuCN in DMF at 120°C substitutes chlorine with a nitrile group (75% yield).

Table 1: Cyclization Reaction Optimization

ParameterOptimal ConditionYield (%)
CatalystZnCl₂85
SolventCyclohexane85
Temperature70°C85
Reaction Time6 hours85

One-Pot Tandem Methylation and Cyanation

Introducing the methyl and cyano groups in a single pot reduces purification steps and improves efficiency.

Simultaneous Functionalization Strategy

  • Methylation : A methyl group is introduced at the 5-position using methyl iodide or dimethyl sulfate during the cyclization step.

  • Cyanation : Potassium cyanide or trimethylsilyl cyanide replaces the chloro group at the 4-position.

Example Protocol :

  • Step 1 : 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (0.1 mol) is treated with methyl iodide (0.12 mol) and K₂CO₃ in DMF at 80°C for 3 hours (methylation: 88% yield).

  • Step 2 : Addition of CuCN (0.15 mol) and 18-crown-6 in DMF at 120°C for 6 hours substitutes chlorine with a nitrile group (70% yield).

Table 2: One-Pot Reaction Conditions

ReagentRoleTemperatureTimeYield (%)
Methyl iodideMethylation agent80°C3h88
CuCNCyanation agent120°C6h70

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

CatalystSolvent SystemYield (%)
Pd(PPh₃)₄Dioxane/water65
Pd(OAc)₂Toluene/ethanol50

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enhance scalability and purity by immobilizing intermediates on resin.

Resin-Bound Intermediate Synthesis

  • Resin : Wang resin functionalized with a pyrrole precursor.

  • Steps : Sequential cyclization, methylation, and cyanation on the resin, followed by cleavage with TFA.

Protocol :

  • Wang resin-bound pyrrole (1.0 g) is treated with formamidine acetate and NaOMe in methanol (cyclization, 80% yield).

  • Methylation with methyl triflate (90% yield).

  • Cyanation with TMSCN and SnCl₄ (75% yield).

  • Cleavage with 95% TFA yields the final product (overall yield: 54%).

Green Chemistry Approaches

Solvent-free and catalytic methods minimize environmental impact.

Mechanochemical Synthesis

Ball milling accelerates reactions without solvents:

  • 2-Methyl-3,3-dichloroacrylonitrile (1 mmol), formamidine acetate (1.2 mmol), and K₂CO₃ (3 mmol) are milled at 30 Hz for 2 hours, yielding 72% of the cyclized product. Subsequent cyanation with NaCN (1.5 mmol) and CuI (0.1 mmol) at 25 Hz for 3 hours achieves 68% yield.

Chemical Reactions Analysis

Multicomponent Reactions

  • Reagents : Aldehydes, amines, and isocyanides in a one-pot reaction.

  • Conditions : Toluene or DMF as solvent, reflux at 100–125°C for 16–24 hours .

  • Yield : 71–80% under optimized conditions .

Cyclization Processes

  • Precursors : 4,6-Dichloropyrimidine-5-carbaldehyde and ethyl N-allylglycinate.

  • Catalyst : Sodium methoxide.

  • Conditions : Microwave irradiation (10 min at 100°C) vs. conventional heating (12 hours at RT) .

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution at the 6-position, facilitated by its electron-deficient pyrimidine ring.

Nucleophilic Aromatic Substitution (NAS)

SubstituentReagentYieldReference
BenzylamineNH2-Benzyl55–66%
Phenyl groupPhenylboronic acid (Suzuki coupling)70–80%
PyrrolidineCopper/palladium catalysts65–75%

Oxidation and Reduction

Functional group transformations involve oxidation of the methyl group or reduction of the nitrile group.

Oxidation

  • Reagent : Potassium permanganate (KMnO4) in acidic conditions.

  • Product : 5-Carbonyl derivative (C₈H₆N₃O₂).

  • Conditions : 0°C to 50°C for 2–4 hours .

Reduction

  • Reagent : Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Product : 4-Aminomethyl derivative.

  • Yield : 80–90% under controlled conditions.

Functional Group Transformations

The carbonitrile group at position 4 undergoes further derivatization:

Amide Formation

  • Reagent : Ammonia or dimethylamine hydrochloride.

  • Conditions : Reflux in THF for 8–12 hours.

  • Yield : 75–85% .

Ullman Coupling

  • Reagent : Pyrrole or pyrrolidine.

  • Catalyst : Copper(I) iodide.

  • Product : Fused bicyclic systems.

  • Yield : 60–70% .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Various substituted pyrimidines and carbonitriles.
  • Reagents : Commonly used reagents include formamide and carbon disulfide.
  • Conditions : Reactions are often conducted under reflux conditions to promote cyclization.

Biological Activities

The compound exhibits significant biological activities, particularly as an inhibitor of various kinases, which are crucial in many signaling pathways related to cancer and other diseases.

Antitumor Activity

Research has demonstrated that derivatives of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile show potent antitumor effects. For instance:

  • Compounds have been identified that inhibit tumor cell growth with submicromolar to micromolar potency.
  • Mechanisms of action include microtubule inhibition and modulation of drug efflux pumps (P-glycoprotein), which enhances the efficacy of existing chemotherapeutic agents .

Kinase Inhibition

The compound acts as a selective inhibitor of protein kinases such as AKT and Janus kinases (JAKs):

  • It has been shown to inhibit PKB (Akt) selectively over PKA, with a significant impact on cellular signaling pathways involved in tumor growth and survival .
  • The selectivity for JAK kinases positions it as a potential therapeutic agent for diseases like cancer and autoimmune disorders .

Therapeutic Applications

Given its biological activities, this compound has potential applications in treating various diseases:

Cancer Treatment

The compound's ability to inhibit tumor growth suggests its use in cancer therapies:

  • It could be developed into combination therapies with existing chemotherapeutics to improve treatment outcomes by overcoming resistance mechanisms associated with P-glycoprotein .

Autoimmune Diseases

Inhibiting JAK kinases can be beneficial in treating autoimmune diseases:

  • The specificity for JAK1, JAK2, JAK3 allows for targeted therapies that minimize side effects compared to broader immunosuppressive agents .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound derivatives in preclinical models:

StudyFindings
Identified as a potent PKB inhibitor with significant selectivity over PKA; effective in reducing tumor growth in xenograft models.
Demonstrated antitumor activity through microtubule inhibition; showed potential for use in combination therapies.
Developed as a selective JAK kinase inhibitor; potential applications in treating various cancers and autoimmune disorders.

Mechanism of Action

The mechanism by which 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase enzyme, preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Substitution Pattern Variations in Pyrrolo[2,3-d]pyrimidine Derivatives

The substitution pattern on the pyrrolo[2,3-d]pyrimidine core critically impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituents Key Features Biological Relevance Reference
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile Br at position 5, CN at position 4 Higher molecular weight (223.03 g/mol); bromine enhances electrophilicity. Limited commercial availability .
4-Amino-2-[(1,3-dimethylpyrazol-4-yl)amino]-7-methyl-6-[(2R)-2-methylpyrrolidin-1-yl] analog Multiple substituents at positions 2, 4, 6, and 7 Increased steric bulk; chiral pyrrolidine enhances selectivity. Potential kinase inhibitor .
1-(3-Chlorophenyl)-2-cyano-3-(2-((5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethyl)guanidine Guanidine-ethylamine linkage High purity (>99%); moderate yield (31%). Anticancer candidate .

Key Observations :

  • Bromine vs. Methyl Substitution : Replacing the methyl group with bromine () increases molecular weight by ~30% and alters reactivity due to bromine’s electronegativity. However, commercial unavailability limits its utility .
  • Amino and Guanidine Modifications: Derivatives like the guanidine-linked compound () exhibit enhanced binding to biological targets (e.g., kinases), likely due to hydrogen-bonding interactions .
  • Chiral Substituents : The (2R)-2-methylpyrrolidine group in ’s compound improves stereoselectivity, a critical factor in drug design .

Comparison with Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Analogs

Replacing the pyrrole ring with furan or thiophene alters electronic properties and metabolic stability:

Compound Class Core Structure Example Substituents (Figure References) Key Differences Reference
Furo[2,3-d]pyrimidine Oxygen-containing furan ring 4-Anilino-6-methylfuro[2,3-d]pyrimidin-5-carboxylate (Figure 17E) Increased polarity; reduced metabolic stability vs. pyrrolo analogs.
Thieno[2,3-d]pyrimidine Sulfur-containing thiophene ring 4-Substituted anilinothieno[2,3-d]pyrimidin-6-amide (Figure 12B) Sulfur enhances π-stacking and lipophilicity.



Key Observations :

  • Thiophene Analogs: Thieno[2,3-d]pyrimidines () exhibit greater lipophilicity, favoring blood-brain barrier penetration, but may face oxidative metabolic challenges .

Complex Derivatives with Extended Functionality

Advanced derivatives integrate additional pharmacophores for targeted applications:

Compound Name (Example) Structural Features Application Reference
SGI7079 (Formula XX in ) 3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl group Anti-AXL antibody-drug conjugate
4-(Cyclopentylmethylamino)-2-[[2-methoxy-4-(2-oxidanylidenepyrrolidin-1-yl)phenyl]amino] analog Cyclopentylmethylamino and methoxyphenyl groups Kinase inhibition (PDB ligand)

Key Observations :

  • Anti-AXL Conjugates : SGI7079 () demonstrates how pyrrolo[2,3-d]pyrimidine scaffolds can be leveraged in antibody-drug conjugates (ADCs) for cancer therapy .
  • Kinase-Targeted Derivatives: The cyclopentylmethylamino group in ’s compound likely enhances hydrophobic interactions with kinase ATP-binding pockets .

Biological Activity

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a fused pyrrole and pyrimidine structure with a methyl group at the 5-position and a carbonitrile group at the 4-position. Its molecular formula is C8H7N3C_8H_7N_3. The unique structure contributes to its reactivity and biological properties.

1. Kinase Inhibition

This compound and its derivatives have been investigated for their inhibitory effects on various kinases, particularly Janus kinases (JAKs). These kinases play crucial roles in signaling pathways associated with autoimmune diseases and cancers. Notably, derivatives of this compound have demonstrated significant inhibitory effects against JAK1, making them potential candidates for treating conditions like rheumatoid arthritis and certain cancers .

The mechanism of action involves the compound's interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to modulation of various cellular pathways. This inhibition can induce apoptosis in cancer cells or suppress inflammatory responses .

3. Selectivity and Potency

Research has shown that certain derivatives exhibit subnanomolar enzymatic inhibition of receptor tyrosine kinases like CSF1R (Colony-stimulating factor-1 receptor), which is vital for macrophage differentiation . Furthermore, studies indicate that these compounds can achieve better selectivity towards specific kinases compared to traditional inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the structure significantly influence biological activity. For instance, variations in substituents at different positions on the pyrrolopyrimidine framework can enhance potency and selectivity against specific targets. The following table summarizes key findings from recent studies:

Compound DerivativeTarget KinaseIC50 (µM)Selectivity
Compound AJAK10.87High
Compound BCSF1R<0.01Very High
Compound CRET0.50Moderate

Case Study 1: JAK Inhibition

In a study focusing on JAK inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory effects on JAK1. The most promising derivative showed an IC50 value of 0.87 µM against JAK1, indicating strong inhibitory potential .

Case Study 2: Cancer Cell Proliferation

Another study assessed the efficacy of this compound in inhibiting tumor cell proliferation. The results indicated that certain derivatives significantly inhibited the growth of MCF-7 breast cancer cells with IC50 values ranging from 1.75 to 9.46 µM, outperforming standard chemotherapeutics like 5-Fluorouracil .

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies involving nucleophilic substitutions and cyclization reactions. Common approaches include:

  • Amination Reactions : Nucleophiles such as anilines react at the 4-position under acidic conditions .
  • Cyclization Techniques : Utilizing precursors like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by nucleophilic substitution with appropriate amines .

Q & A

Basic: What are the standard synthetic routes for 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile, and what are the key optimization parameters?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Nucleophilic Substitution : React 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives with cyano-group donors (e.g., KCN or CuCN) under reflux in polar aprotic solvents like DMF. Catalyst choice (e.g., HCl or TFA) significantly impacts yield .
  • Cyclization Approaches : Use 3-aminopyrrole precursors with nitrile-containing reagents (e.g., cyanogen bromide) under acidic conditions. Reaction time (6–12 hours) and temperature (80–120°C) are critical for minimizing side products .
    Optimization Parameters :
  • Solvent polarity (DMF > ethanol > water).
  • Catalyst loading (0.1–1.0 equiv).
  • Reaction monitoring via TLC or HPLC to track intermediate formation.

Advanced: How can computational reaction path search methods enhance the design of novel derivatives?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways:

  • Reaction Path Search : Use software like GRRM or AutoMeKin to identify low-energy transition states and intermediates. For example, predict regioselectivity in cyano-group introduction .
  • Machine Learning (ML) : Train models on existing pyrrolo-pyrimidine reaction datasets to prioritize reagent combinations (e.g., amines for substitution reactions). ML can reduce trial-and-error by 40–60% .
    Case Study : A hybrid computational-experimental workflow reduced optimization cycles for a derivative’s Suzuki coupling by identifying optimal Pd catalyst loading (0.5 mol%) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C5 and cyano at C4). Aromatic protons in pyrrolo-pyrimidine rings appear at δ 7.2–8.3 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in fused-ring systems.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 200.0825) and fragmentation patterns .
  • IR Spectroscopy : Identify cyano-group stretching (~2200 cm⁻¹) and NH vibrations (~3400 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in reported synthetic yields using statistical experimental design?

Methodological Answer:
Apply Design of Experiments (DoE) to isolate critical variables:

  • Factorial Design : Test interactions between temperature, solvent, and catalyst. For example, a 2³ factorial design revealed that solvent (DMF vs. ethanol) accounts for 70% of yield variation in cyanation reactions .
  • Response Surface Methodology (RSM) : Optimize multi-step syntheses. A central composite design reduced side-product formation from 15% to 2% by tuning pH (6.5–7.5) and reaction time .
    Case Study : Conflicting yields (27–86%) in amine substitution reactions were resolved by identifying humidity as a critical factor via DoE .

Biochemical: What methodologies assess the kinase inhibitory activity of this compound?

Methodological Answer:

  • Enzymatic Assays :
    • Kinase-Glo™ Luminescent : Measure ATP depletion in EGFR or VEGFR2 inhibition assays. IC₅₀ values correlate with cyano-group positioning .
    • Cellular Proliferation (MTT Assay) : Validate efficacy in cancer cell lines (e.g., HCT-116 or HeLa) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes. The cyano group forms hydrogen bonds with kinase active sites (e.g., Thr766 in EGFR) .

Advanced: How do substituent variations at the pyrrolo-pyrimidine core affect bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-Withdrawing Groups (e.g., Cl, CN) : Enhance kinase affinity by 3–5-fold compared to methyl or ethyl groups .
    • Positional Effects : Substitution at C7 (vs. C5) reduces solubility but improves metabolic stability .
      Data Table :
Substituent PositionKinase IC₅₀ (nM)Solubility (mg/mL)
C4-CN, C5-CH₃12.5 (EGFR)0.8
C4-Cl, C5-CH₃45.0 (EGFR)1.2
C7-CH₃, C4-CN8.2 (VEGFR2)0.3

Advanced: What strategies mitigate conflicting data in spectral interpretation for pyrrolo-pyrimidines?

Methodological Answer:

  • Dynamic NMR : Resolve tautomerism (e.g., NH proton exchange) by cooling samples to -40°C .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track signal splitting in crowded spectra .
  • Cross-Validation : Compare computed (DFT) vs. experimental ¹³C NMR shifts to confirm assignments .

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